Erythromycin was first isolated in 1952 from the soil bacterium Streptomyces erythreus. Since its discovery, it has been widely utilized in clinical settings due to its effectiveness against a variety of infections, particularly respiratory tract infections, skin infections, and sexually transmitted diseases.
Erythromycin is classified as a macrolide antibiotic, which are characterized by their large lactone ring structure. It belongs to the broader category of polyketides, which are secondary metabolites produced by certain bacteria and fungi.
The synthesis of erythromycin can be achieved through various methods, including:
The total synthesis of erythromycin typically involves approximately 15 steps, including:
Erythromycin consists of a large lactone ring (14-membered) with several hydroxyl and sugar moieties attached. The core structure can be represented as follows:
Erythromycin undergoes several important chemical reactions:
These reactions often require specific conditions such as temperature control, pH adjustments, and the use of catalysts to optimize yields and selectivity.
Erythromycin exerts its antibacterial effects primarily through:
Studies have shown that erythromycin is particularly effective against Gram-positive bacteria and some Gram-negative bacteria by disrupting their protein synthesis machinery.
Erythromycin is extensively used in:
Recent research also indicates potential applications in developing new antimicrobial agents through metal complexation strategies, enhancing efficacy against resistant strains .
Erythromycin remains a critical compound in both clinical and research settings due to its broad-spectrum activity and ongoing relevance in combating bacterial infections.
The complete reconstitution of erythromycin A biosynthesis in Escherichia coli represents a landmark achievement in metabolic engineering. This involved the systematic transfer of a 55 kb gene cluster from the native producer Saccharopolyspora erythraea into E. coli. The cluster encompasses three polyketide synthase genes (each ~10 kb) and 17 additional genes governing deoxysugar biosynthesis, macrolide tailoring, and antibiotic resistance. Coordinated expression of these 26 heterologous genes enabled E. coli to produce bioactive erythromycin A at titers reaching 10 mg/L, with confirmed antibiotic activity [1] [7]. This established E. coli as a viable platform for erythromycin production and a versatile chassis for engineering novel analogs. Key challenges overcome included:
Table 1: Key Achievements in Heterologous Erythromycin Production
Host System | Genetic Modifications | Titer Achieved | Significance |
---|---|---|---|
Escherichia coli | Full 55 kb ery cluster transfer (26 genes) | 10 mg/L erythromycin A | First complete heterologous production [1] |
Escherichia coli | Engineered glycosylation (pHL80*/pHL74 plasmids) | N/A (bioactivity confirmed) | Enabled bioactive glycosylated macrolide formation [6] |
Saccharopolyspora erythraea | Native host | Baseline (wild-type) | Benchmark for engineering efforts [5] |
Erythromycin biosynthesis is initiated by the 6-deoxyerythronolide B synthase (DEBS), a 2 MDa modular polyketide synthase organized into three giant multifunctional proteins (DEBS1, DEBS2, DEBS3). Each DEBS module contains distinct catalytic domains that orchestrate sequential polyketide chain elongation:
The colinearity between module architecture and chemical transformations enables rational engineering. Module 1 incorporates propionyl-CoA, modules 2–6 incorporate methylmalonyl-CoA, and module 7 catalyces lactonization via the thioesterase (TE) domain. The domain composition dictates the structure of each 2-carbon unit, with DEBS producing the 14-membered macrolactone 6-deoxyerythronolide B (6dEB) [4] [8].
Precursor-directed biosynthesis exploits the substrate flexibility of PKS loading modules to incorporate synthetic diketide analogs, generating "unnatural" natural products. Key advancements include:
Engineered Substrate Incorporation: Feeding synthetic diketide N-acetylcysteamine (SNAC) thioesters to E. coli expressing DEBS module 2 and downstream glycosylation machinery enabled production of >50 erythromycin analogs. Substitutions at C-13 position yielded compounds with alkynyl, alkenyl, or alkyl side chains [4] [6].
Directed Evolution for Efficiency: Mutator strains of E. coli (e.g., Mutant D) were developed to enhance precursor conversion. Plasmid mutagenesis (e.g., pHL80* encoding improved mycarose transferase) increased titers of 6-deoxyerythromycin D from diketide precursors by >3-fold [6].
Combinatorial PKS Engineering: Domain swaps with rapamycin PKS generated DEBS variants producing macrolactones with modified carbon centers. For example, substitution of DEBS AT domains altered extender unit specificity, while KR domain swaps controlled hydroxyl stereochemistry [4] [8].
Table 2: Engineered Erythromycin Analogs via Precursor-Directed Biosynthesis
Engineering Strategy | Structural Modification | Biological Activity |
---|---|---|
Diketide SNAC feeding (C-13 alkyl) | Ethyl side chain at C-13 | Retained antibiotic activity [6] |
Diketide SNAC feeding (C-13 alkynyl) | Alkynyl side chain at C-13 | Comparable to erythromycin A [6] |
Rapamycin DH/KR domain insertion | Additional hydroxyl groups | Variable bioactivity [4] |
Balancing flux through erythromycin biosynthetic steps is critical for industrial-scale production. Key strategies include:
Promoter Engineering: CRISPR-Cas9-mediated replacement of native promoters in Saccharopolyspora erythraea's ery cluster with heterologous counterparts (Pj23119, PkasO, PermE) increased transcription of rate-limiting genes (SACE0716–SACE0720, SACE_0731). This resulted in 2.8–6.0-fold yield improvements by alleviating bottlenecks in deoxysugar biosynthesis and macrolide tailoring [5].
Precursor Supply Enhancement:
Table 3: Promoter Strength and Erythromycin Yield Relationships
Target Gene | Native Promoter Strength | Optimal Heterologous Promoter | Fold-Improvement |
---|---|---|---|
SACE_0719 (eryBV) | Low | Pj23119 | 4.2× [5] |
SACE_0720 (eryBIV) | Low | PkasO | 6.0× [5] |
SACE_0731 (eryBIII) | Low | PermE | 3.8× [5] |
CRISPR-Cas9 systems have revolutionized precision engineering of high-GC actinomycetes like Saccharopolyspora erythraea:
Biosynthetic Cluster Activation: Bidirectional promoter knock-in (Pj23119-PkasO) at the SACE0720-SACE0721 spacer region increased expression of eryBIV (32-fold) and eryAI (79-fold), elevating erythromycin yield by 58.3% in wild-type strains [3] [9].
Multi-Locus Editing: Simultaneous promoter replacements at six rate-limiting loci (SACE0716–SACE0720, SACE_0731) using sgRNA arrays and temperature-sensitive plasmids generated strains with cumulative yield improvements. Iterative editing enabled marker-free modifications [5] [9].
Competitive Pathway Disruption:
sdhA repression redirected succinate toward methylmalonyl-CoA biosynthesis [3].
Efficiency Optimization: High-GC optimized Cas9 expression (using PermE promoter) and dual sgRNA targeting achieved 65% editing efficiency for indA deletion without selectable markers, accelerating chassis strain development [9].
Table 4: CRISPR-Cas9-Mediated Genetic Modifications in S. erythraea
Target Locus | Editing Strategy | Effect on Erythromycin Biosynthesis |
---|---|---|
SACE0720-SACE0721 spacer | Bidirectional promoter knock-in (Pj23119-PkasO) | 58.3% yield increase [3] |
SACE_1765 (erythromycin esterase) | Gene deletion | 12.7% yield increase [9] |
SACE_0712 | PermE-egfp knock-in | 80.3% yield increase [9] |
sdhA (SACE_1229) | CRISPRi repression | 15.1% yield increase [3] |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0